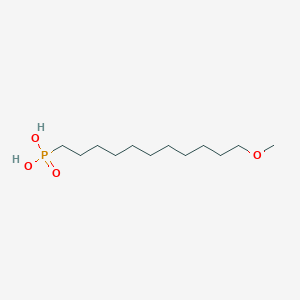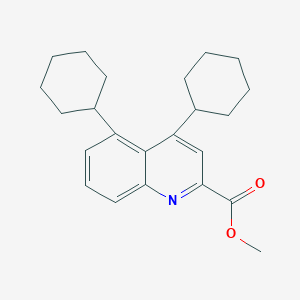![molecular formula C17H30N2O B14225266 N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine CAS No. 824983-24-6](/img/structure/B14225266.png)
N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine is an organic compound with a complex structure that includes a butoxyphenyl group and a diethylethane-1,2-diamine backbone
Méthodes De Préparation
The synthesis of N2-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine typically involves multiple steps, including the introduction of the butoxyphenyl group and the formation of the diethylethane-1,2-diamine backbone. One common synthetic route involves the reaction of 4-butoxybenzyl chloride with diethylethylenediamine under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the butoxyphenyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N2-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific context and application.
Comparaison Avec Des Composés Similaires
N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine can be compared with other similar compounds, such as:
N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-dimethylethane-1,2-diamine: This compound has a similar structure but with methyl groups instead of ethyl groups.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of N2-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
824983-24-6 |
|---|---|
Formule moléculaire |
C17H30N2O |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
N-[(4-butoxyphenyl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C17H30N2O/c1-4-7-14-20-17-10-8-16(9-11-17)15-18-12-13-19(5-2)6-3/h8-11,18H,4-7,12-15H2,1-3H3 |
Clé InChI |
HARBDVCGWPWWFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CNCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)
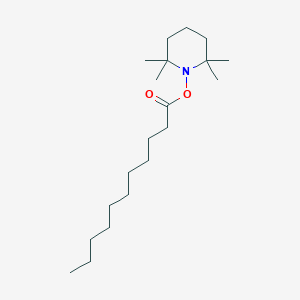
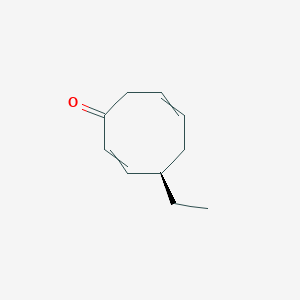
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)
![Glycine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14225217.png)
![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
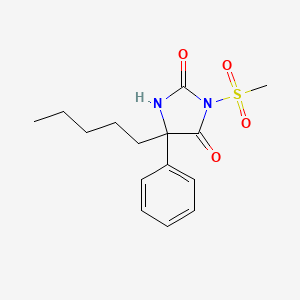
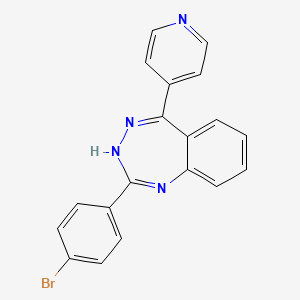
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)
